molecular formula C11H8N2 B2902131 5-(4-ethynylphenyl)-1H-Imidazole CAS No. 1270965-26-8

5-(4-ethynylphenyl)-1H-Imidazole

Cat. No.: B2902131
CAS No.: 1270965-26-8
M. Wt: 168.199
InChI Key: XBFLCIMJKRPVRA-UHFFFAOYSA-N
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Description

5-(4-ethynylphenyl)-1H-Imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. The presence of the ethynyl group attached to the phenyl ring makes this compound particularly interesting for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ethynylphenyl)-1H-Imidazole typically involves the Sonogashira coupling reaction. This reaction is a cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. The reaction employs a palladium catalyst and a copper co-catalyst under mild conditions .

Industrial Production Methods

In industrial settings, the Sonogashira coupling reaction is scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-ethynylphenyl)-1H-Imidazole undergoes various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted phenyl-imidazole compounds.

Scientific Research Applications

5-(4-ethynylphenyl)-1H-Imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the development of advanced materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-ethylphenyl)-1H-Imidazole
  • 5-(4-carboxyphenyl)-1H-Imidazole
  • 5-(4-bromophenyl)-1H-Imidazole

Uniqueness

5-(4-ethynylphenyl)-1H-Imidazole is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential for forming π-π interactions. This makes it particularly useful in the synthesis of complex organic molecules and in the study of molecular interactions.

Properties

IUPAC Name

5-(4-ethynylphenyl)-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2/c1-2-9-3-5-10(6-4-9)11-7-12-8-13-11/h1,3-8H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBFLCIMJKRPVRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)C2=CN=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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